molecular formula C13H16FNO B7998422 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde

Cat. No.: B7998422
M. Wt: 221.27 g/mol
InChI Key: BICAXLCWOZISGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde (CAS 1443355-21-2) is a valuable fluorinated aromatic aldehyde building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C13H16FNO and a molecular weight of 221.27, features a benzaldehyde core substituted at the 4-position with a fluorine atom and at the 2-position with a piperidinylmethyl group . The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making it a key modification in the design of bioactive compounds . The aldehyde functional group is a versatile synthetic handle, allowing researchers to easily construct complex molecular architectures through condensation reactions, such as the formation of chalcones and their derivatives, which are known to exhibit a range of biological activities including antiviral and antibacterial effects . Furthermore, structural analogs of this benzaldehyde derivative have been explored in advanced therapeutic research, such as in the development of novel inhibitors targeting essential enzymes in pathogens like Mycobacterium tuberculosis . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound in a laboratory setting, adhering to all appropriate safety precautions.

Properties

IUPAC Name

4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICAXLCWOZISGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Alkylation

The most common approach involves introducing the piperidine moiety through nucleophilic substitution. Starting with 4-fluoro-2-(chloromethyl)benzaldehyde, the reaction with piperidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) facilitates the displacement of the chloride group. Sodium hydride (NaH) is often employed as a base to deprotonate piperidine, enhancing its nucleophilicity.

Reaction conditions:

  • Solvent: DMF or DMAc

  • Base: Sodium hydride (1.2–1.5 equivalents)

  • Temperature: 30–35°C

  • Time: 4–6 hours

This method yields the target compound with minimal byproducts, as the electron-withdrawing fluorine atom stabilizes the intermediate carbocation, reducing side reactions such as over-alkylation.

Mannich Reaction for Direct Functionalization

An alternative route employs the Mannich reaction, where 4-fluorobenzaldehyde reacts with piperidine and formaldehyde under acidic or basic conditions. This one-pot synthesis forms the methylene bridge (-CH2-) between the benzaldehyde and piperidine groups.

Typical protocol:

  • Reactants: 4-Fluorobenzaldehyde (1 equivalent), piperidine (1.2 equivalents), formaldehyde (37% aqueous solution, 1.5 equivalents)

  • Catalyst: Hydrochloric acid (HCl) or acetic acid

  • Temperature: 60–80°C

  • Time: 8–12 hours

The Mannich reaction offers scalability but requires careful control of pH and temperature to avoid polymerization of formaldehyde or decomposition of the aldehyde group.

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. DMF and DMAc are preferred for their ability to dissolve both aromatic aldehydes and amines while stabilizing ionic intermediates. Sodium hydride outperforms weaker bases like potassium carbonate (K2CO3) in ensuring complete deprotonation of piperidine, as evidenced by higher yields (85–92% vs. 60–70%).

Purification and Isolation Techniques

Aqueous Workup and Extraction

Crude reaction mixtures are typically quenched with chilled water to precipitate inorganic salts. Subsequent extraction with toluene or dichloromethane isolates the organic phase, which is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.

Recrystallization and Chromatography

Recrystallization from cyclohexane or ethanol yields high-purity this compound (≥98% purity). Column chromatography (silica gel, ethyl acetate/hexane eluent) may be employed for analytical-scale purification, though industrial processes avoid this step to reduce costs.

Industrial-Scale Production Considerations

Quality Control Metrics

Purity standards:

  • HPLC: ≥98% purity (λ = 254 nm)

  • Melting point: 72–74°C (literature value)

  • Spectroscopic validation: 1H NMR (CDCl3) δ 10.2 (s, 1H, CHO), 7.8–7.6 (m, 3H, Ar-H), 3.8 (s, 2H, CH2), 2.4–1.6 (m, 10H, piperidine-H) .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-(piperidin-1-ylmethyl)benzoic acid.

    Reduction: 4-Fluoro-2-(piperidin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Characteristics

The compound features a benzaldehyde backbone with a fluoro substituent at the para position and a piperidin-1-ylmethyl group at the ortho position. This unique combination of functional groups enhances its chemical reactivity and potential biological activity:

  • Benzaldehyde Backbone : The aldehyde group allows for nucleophilic attack, facilitating interactions with biomolecules.
  • Fluoro Substituent : Increases electrophilicity, enhancing binding interactions with biological targets.
  • Piperidine Moiety : Contributes steric bulk, influencing pharmacological properties and interactions.

Medicinal Chemistry

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde serves as a precursor in the development of pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug discovery:

  • Enzyme Inhibition : Studies indicate that compounds with similar structures exhibit significant enzyme inhibitory effects. For instance, piperidine derivatives have shown moderate potency against specific enzymes, with IC50 values around 33 μM for certain targets .

Research has highlighted the potential biological activities of this compound:

  • Anticancer Properties : Analogous compounds have demonstrated cytotoxicity against tumor cell lines. For example, studies on piperidine derivatives indicate potential anticancer effects due to their ability to inhibit cell proliferation .
  • Neuroprotective Effects : Compounds containing piperidine rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for various synthetic routes:

  • Covalent Bond Formation : The aldehyde functionality can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity.
  • Synthetic Building Block : It acts as a building block for synthesizing other biologically active compounds .

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibitory potential of related compounds:

  • A study on piperidine derivatives found that 4-fluoro substitutions can lead to varying degrees of potency against specific enzymes. For example, IC50 values for certain targets were reported around 33 μM, indicating moderate inhibition potential .

Anticancer Activity

Research indicates that piperidine derivatives can exhibit anticancer properties:

  • A notable study highlighted a compound structurally similar to this compound that demonstrated significant cytotoxicity in tumor cell lines .

Neuroprotective Effects

Compounds containing piperidine rings have been explored for their neuroprotective effects:

  • While specific data for this compound is limited, structural analogs have shown promise in inhibiting acetylcholinesterase (AChE), relevant for Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzaldehyde

  • Structure : A 4-fluoro-substituted benzaldehyde with a trifluoromethyl (-CF₃) group at the 2-position.
  • Molecular Formula : C₈H₄F₄O; Molecular Weight : 192.11 g/mol .
  • Key Properties :
    • The electron-withdrawing CF₃ group enhances the aldehyde's electrophilicity, facilitating nucleophilic additions (e.g., imine formation).
    • ¹³C NMR : δ 190.5 ppm (aldehyde carbon) .
    • Synthetic Applications : Used in the synthesis of imidazole derivatives via reactions with amines or heterocycles .
  • Comparison : Unlike the target compound, the CF₃ group lacks basicity, reducing solubility in acidic media. The trifluoromethyl derivative is more reactive in nucleophilic substitutions due to stronger electron withdrawal .

4-Fluoro-2-(4-methoxybenzyl)benzaldehyde (3u)

  • Structure : Features a 4-methoxybenzyl group at the 2-position.
  • Key Properties :
    • ¹H NMR : δ 10.20 (s, aldehyde proton); ¹³C NMR : δ 191.2 ppm (aldehyde carbon) .
    • The methoxy group is electron-donating, reducing the aldehyde's electrophilicity compared to CF₃ or piperidin-1-ylmethyl derivatives.
  • Comparison : The methoxybenzyl group introduces steric bulk and hydrophobicity but lacks the basic nitrogen of piperidine, limiting hydrogen-bonding interactions .

4-Fluoro-2-(p-tolylethynyl)benzaldehyde

  • Structure : Contains a p-tolylethynyl group (-C≡C-C₆H₄-CH₃) at the 2-position.
  • Key Properties: The ethynyl group enables conjugation and participation in cycloaddition reactions (e.g., Huisgen click chemistry). Synthetic Utility: Used in multi-component reactions with phosphites and anilines to generate α-aminophosphonates .

4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde

  • Structure : Substituted with a hexyloxy-methyl group at the 2-position.
  • Key Properties: The long alkyl chain enhances hydrophobicity, increasing solubility in non-polar solvents. Molecular Formula: C₁₄H₁₉FO₂; Molecular Weight: 238.3 g/mol .
  • Comparison : The ether oxygen provides weak electron donation, whereas the piperidine nitrogen in the target compound offers basicity and hydrogen-bonding capability .

Comparative Analysis

Structural and Electronic Effects

Compound Substituent Electronic Effect Key Reactivity
4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde Piperidin-1-ylmethyl Moderate electron donation Base-catalyzed condensations; Schiff base formation
4-Fluoro-2-(trifluoromethyl)benzaldehyde -CF₃ Strong electron withdrawal Nucleophilic additions (e.g., imidazole synthesis)
4-Fluoro-2-(4-methoxybenzyl)benzaldehyde -CH₂-C₆H₄-OCH₃ Electron donation Electrophilic aromatic substitution
4-Fluoro-2-(p-tolylethynyl)benzaldehyde -C≡C-C₆H₄-CH₃ Conjugation-enhancing Cycloadditions; multi-component reactions

Physical and Spectral Data

Compound Molecular Weight (g/mol) ¹³C NMR (Aldehyde Carbon, ppm) Yield in Synthesis
4-Fluoro-2-(trifluoromethyl)benzaldehyde 192.11 190.5 46%
4-Fluoro-2-(4-methoxybenzyl)benzaldehyde 256.28 191.2 67%
This compound* ~237.26 Not reported Not available

*Estimated molecular weight based on analogous structures .

Biological Activity

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which include a fluoro substituent and a piperidine moiety. This article explores the biological activity of this compound, focusing on its interactions with various biomolecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Benzaldehyde Backbone : The presence of the aldehyde group allows for reactivity with nucleophiles, potentially leading to covalent modifications of proteins or enzymes.
  • Fluoro Substituent : The para-fluoro group enhances electrophilicity, which may improve binding interactions with biological targets.
  • Piperidine Moiety : This group contributes steric bulk and can influence the compound's pharmacological properties.

Research indicates that this compound may interact with enzymes and receptors through the following mechanisms:

  • Covalent Bond Formation : The aldehyde functionality can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects.

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibitory potential of related compounds. For instance, a study on piperidine derivatives found that 4-fluoro substitutions can lead to varying degrees of potency against specific enzymes. For example:

  • IC50 Values : Among para-substituted analogs, 4-fluoro derivatives exhibited IC50 values around 33 μM for certain targets, indicating moderate potency in enzyme inhibition .

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that piperidine derivatives can exhibit anticancer properties. A study highlighted a compound with structural similarities to this compound that demonstrated significant cytotoxicity in tumor cell lines .
  • Neuroprotective Effects : Compounds containing piperidine rings have been explored for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy. While specific data for this compound is limited, its structural analogs have shown promise in this area .
  • Tyrosinase Inhibition : Another study reported that derivatives of piperazine containing fluorinated benzaldehyde moieties exhibited inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Summary of Biological Activities

Activity Type Description IC50 Values (μM)
Enzyme InhibitionModerate potency against various enzymes~33
Anticancer PropertiesSignificant cytotoxicity in tumor cell linesVaries
Neuroprotective PotentialInhibition of acetylcholinesterase linked to Alzheimer's diseaseNot specified
Tyrosinase InhibitionCompounds showed inhibitory effects on tyrosinaseLow micromolar range

Q & A

Basic: What synthetic methods are reported for 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde?

Answer:
The compound is synthesized via nucleophilic substitution. Key steps include:

  • Dissolving piperidine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
  • Heating the mixture at 80°C for 30 minutes under stirring.
  • Adding 4-fluorobenzaldehyde to the reaction medium to form the target compound through alkylation .
    Critical Parameters:
  • Solvent choice (DMF enhances nucleophilicity).
  • Base strength (K₂CO₃ facilitates deprotonation of piperidine).
  • Temperature control to avoid side reactions (e.g., over-oxidation).

Basic: How is this compound characterized spectroscopically?

Answer:
Key Spectral Data (from ):

TechniqueObservationsInterpretation
IR 1653 cm⁻¹ (C=O stretch), 1524 cm⁻¹ (C=C aromatic)Confirms aldehyde and aromatic moieties.
¹H NMR (DMSO-d₆)δ 9.8 ppm (s, 1H, CHO), 7.7 ppm (d, 2H, aromatic), 6.4 ppm (d, 2H, aromatic)Assigns aldehyde proton and substituted aromatic protons.
Mass Spec m/z 175 (M⁺ ion)Validates molecular weight and fragmentation pattern.

Methodological Note:

  • For ambiguous peaks (e.g., overlapping signals), use 2D NMR (COSY, HSQC) to resolve assignments .

Advanced: How can reaction yield be optimized for this synthesis?

Answer:
Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile, DMSO) to compare reaction rates with DMF .
  • Catalyst Addition : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance piperidine reactivity.
  • Temperature Gradient : Conduct reactions at 60–100°C to identify the ideal kinetic window (avoiding decomposition above 90°C).
  • Stoichiometry : Adjust the piperidine-to-4-fluorobenzaldehyde ratio (e.g., 1.2:1) to drive the reaction to completion .

Advanced: How to resolve contradictions in reported NMR data for this compound?

Answer:
Discrepancies in δ values may arise from solvent effects or impurities. For example:

  • Solvent Polarity : DMSO-d₆ (used in ) causes downfield shifts compared to CDCl₃. Always note solvent conditions when comparing data.
  • Impurity Peaks : Use preparative HPLC to isolate the compound and re-acquire NMR in a deuterated solvent.
  • Cross-Validation : Confirm assignments via spiking experiments or computational modeling (e.g., DFT chemical shift predictions) .

Advanced: What are the reactivity trends of the aldehyde group in this compound?

Answer:
The aldehyde group is reactive toward:

  • Nucleophilic Addition : Piperidine’s methylene group enhances electron density, making the aldehyde susceptible to attack by amines or hydrazines.
  • Condensation Reactions : Fluorine’s electron-withdrawing effect stabilizes imine intermediates (e.g., Schiff base formation).
    Experimental Design:
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and characterize products using HRMS .

Advanced: What potential applications exist for this compound in medicinal chemistry?

Answer:
The compound serves as a versatile intermediate:

  • Benzodiazepine Analogues : The aldehyde and piperidine moieties are key for synthesizing CNS-active molecules (e.g., via reductive amination) .
  • Kinase Inhibitors : Fluorinated aromatic aldehydes are precursors in designing ATP-competitive inhibitors (e.g., PF-06465469 derivatives) .
    Biological Assay Guidance:
  • Test cytotoxicity (MTT assay) and receptor binding affinity (radioligand displacement) for lead optimization .

Advanced: How does computational modeling aid in studying this compound’s reactivity?

Answer:
Methods Include:

  • DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Molecular Docking : Simulate interactions with biological targets (e.g., GABAA receptors for benzodiazepine activity).
    Validation:
  • Compare computed NMR/IR spectra with experimental data to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.